N-Acetyl-S-benzyl-d5-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-S-benzyl-d5-L-cysteine: is a deuterium-labeled derivative of N-Acetyl-S-benzyl-L-cysteine. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotope labeling, which aids in the study of metabolic pathways and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-benzyl-d5-L-cysteine typically involves the acetylation of S-benzyl-d5-L-cysteine. The reaction conditions often include the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-S-benzyl-d5-L-cysteine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-Acetyl-S-benzyl-d5-L-cysteine is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolism of sulfur-containing amino acids and peptides.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of N-Acetyl-S-benzyl-d5-L-cysteine involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium labeling allows for precise tracking of the compound through various biochemical processes. This helps in identifying the molecular targets and pathways involved in the metabolism of sulfur-containing compounds .
Comparison with Similar Compounds
N-Acetyl-S-benzyl-L-cysteine: The non-deuterated form of the compound.
N-Acetyl-S-methyl-L-cysteine: A similar compound with a methyl group instead of a benzyl group.
N-Acetyl-S-ethyl-L-cysteine: A similar compound with an ethyl group instead of a benzyl group
Uniqueness: N-Acetyl-S-benzyl-d5-L-cysteine is unique due to its deuterium labeling, which provides enhanced stability and allows for more accurate tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C12H15NO3S |
---|---|
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(2,3,4,5,6-pentadeuteriophenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C12H15NO3S/c1-9(14)13-11(12(15)16)8-17-7-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,13,14)(H,15,16)/t11-/m0/s1/i2D,3D,4D,5D,6D |
InChI Key |
BJUXDERNWYKSIQ-GYTXAIIUSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CSC[C@@H](C(=O)O)NC(=O)C)[2H])[2H] |
Canonical SMILES |
CC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.